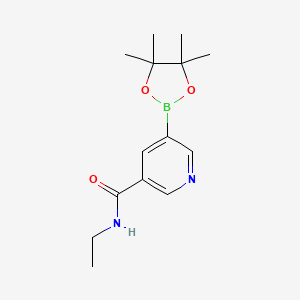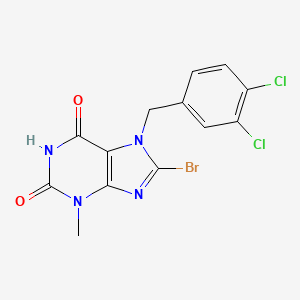![molecular formula C55H81N7O15S B14774541 tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate](/img/structure/B14774541.png)
tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Fmoc-N-amido-PEG4)-N-Biotin-PEG4-t-Boc-Hydrazide is a complex compound that combines several functional groups and linkers. It is primarily used in biochemical and pharmaceutical research due to its unique properties, which include the ability to act as a linker for bioconjugation and drug delivery systems. The compound features a fluorenylmethyloxycarbonyl (Fmoc) group, a polyethylene glycol (PEG) spacer, a biotin moiety, and a tert-butyloxycarbonyl (t-Boc) protected hydrazide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Fmoc-N-amido-PEG4)-N-Biotin-PEG4-t-Boc-Hydrazide involves multiple steps, each requiring specific reagents and conditions:
Fmoc Protection: The initial step involves the protection of the amine group with an Fmoc group. This is typically achieved using Fmoc-Cl in the presence of a base such as diisopropylethylamine (DIPEA).
PEGylation: The next step is the attachment of the PEG4 spacer. This is usually done through a nucleophilic substitution reaction where the Fmoc-protected amine reacts with a PEG4 linker.
Biotinylation: The biotin moiety is then introduced through an amide bond formation. This step often involves the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
t-Boc Protection: Finally, the hydrazide group is protected with a t-Boc group using t-Boc anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled reaction conditions.
Purification: Using techniques like column chromatography and recrystallization.
Quality Control: Ensuring the purity and consistency of the final product through analytical methods such as HPLC and NMR spectroscopy.
Análisis De Reacciones Químicas
Types of Reactions
N-(Fmoc-N-amido-PEG4)-N-Biotin-PEG4-t-Boc-Hydrazide undergoes several types of chemical reactions:
Deprotection: Removal of the Fmoc and t-Boc groups under basic conditions (e.g., piperidine for Fmoc and TFA for t-Boc).
Conjugation: Formation of amide bonds with primary amines using coupling reagents.
Hydrolysis: The hydrazide group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF (dimethylformamide).
t-Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reagents: EDC, NHS, and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Major Products
Deprotected Amine: After Fmoc removal.
Deprotected Hydrazide: After t-Boc removal.
Bioconjugates: When conjugated with biomolecules like peptides or proteins.
Aplicaciones Científicas De Investigación
N-(Fmoc-N-amido-PEG4)-N-Biotin-PEG4-t-Boc-Hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the study of protein-protein interactions through biotin-streptavidin binding.
Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Utilized in the development of diagnostic assays and biosensors.
Mecanismo De Acción
The compound exerts its effects through several mechanisms:
Biotin-Streptavidin Interaction: The biotin moiety binds strongly to streptavidin, allowing for the immobilization or detection of biotinylated molecules.
PEG Spacer: Enhances solubility and reduces immunogenicity.
Hydrazide Group: Can form hydrazone bonds with aldehydes and ketones, useful in bioconjugation.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-N-amido-PEG4-acid: Lacks the biotin and t-Boc-hydrazide groups.
Fmoc-N-amido-PEG4-amine: Similar structure but without the biotin and t-Boc protection.
Biotin-PEG4-NHS: Contains biotin and PEG4 but lacks the Fmoc and t-Boc groups.
Uniqueness
N-(Fmoc-N-amido-PEG4)-N-Biotin-PEG4-t-Boc-Hydrazide is unique due to its combination of functional groups, making it highly versatile for various bioconjugation and drug delivery applications.
Propiedades
Fórmula molecular |
C55H81N7O15S |
|---|---|
Peso molecular |
1112.3 g/mol |
Nombre IUPAC |
tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate |
InChI |
InChI=1S/C55H81N7O15S/c1-55(2,3)77-54(68)60-59-49(64)20-24-69-28-32-73-36-38-75-34-30-71-26-22-61(50(65)15-9-8-14-47-52-45(41-78-47)57-53(67)58-52)23-27-72-31-35-76-39-37-74-33-29-70-25-21-56-48(63)18-19-51(66)62-40-44-12-5-4-10-42(44)16-17-43-11-6-7-13-46(43)62/h4-7,10-13,45,47,52H,8-9,14-15,18-41H2,1-3H3,(H,56,63)(H,59,64)(H,60,68)(H2,57,58,67) |
Clave InChI |
IFMIXAJBFNBYMB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)C(=O)CCCCC4C5C(CS4)NC(=O)N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B14774472.png)







![3-[3-(difluoromethyl)phenyl]-N-(1-naphthalen-1-ylethyl)propan-1-amine](/img/structure/B14774529.png)

![(1S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14774540.png)


